molecular formula C12H17I B170255 2,6-Diisopropyliodobenzene CAS No. 163704-47-0

2,6-Diisopropyliodobenzene

Cat. No. B170255
M. Wt: 288.17 g/mol
InChI Key: AZYZPYVCTLOROS-UHFFFAOYSA-N
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Patent
US05442060

Procedure details

To a solution of 7.09 g (40 mmol) of 2, 6-diisopropylaniline in 54 ml of water and 18 ml of conc. hydrochloric acid was dropwise added a solution of 2.76 g (40 mmol) of sodium nitrite in 16 ml of water with sufficient stirring and ice cooling, and the resultant mixture was stirred for further 10 minutes. A solution of 6.64 g (40 mmol) of potassium iodide in 6 ml of water was added to the mixture, and the mixture was stirred for 4 hours at room temperature and refluxed with heating for 1 hour. After cooling, the reaction mixture was extracted with hexane, and the extract was washed with aqueous sodium nitrite and saturated saline in this order, dried over anhydrous magnesium sulfate and the solvent evaporated. The residue was chromatographed on a silica gel column, eluting with hexane to give 5.09 g of 2, 6-diisopropylphenyl iodide as an oil.
Quantity
7.09 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.64 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1N)([CH3:3])[CH3:2].N([O-])=O.[Na+].[I-:18].[K+]>O.Cl>[CH:1]([C:4]1[CH:10]=[CH:9][CH:8]=[C:7]([CH:11]([CH3:13])[CH3:12])[C:5]=1[I:18])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.09 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Name
Quantity
2.76 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
54 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
Cl
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.64 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with sufficient stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 4 hours at room temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with hexane
WASH
Type
WASH
Details
the extract was washed with aqueous sodium nitrite and saturated saline in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.09 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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